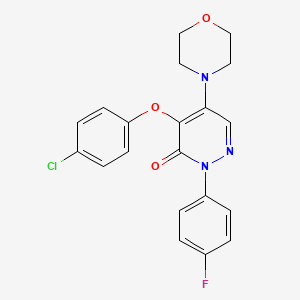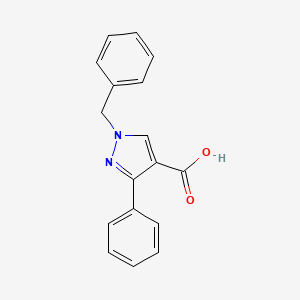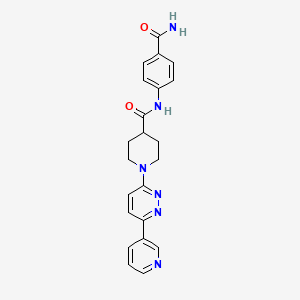
4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone, also known as 4-CPFMP, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. 4-CPFMP has been used in a variety of biochemical and physiological studies, including studies of enzyme inhibition, receptor binding, and signal transduction. In addition, 4-CPFMP has been used as a tool to study the structure and function of proteins, nucleic acids, and other biological molecules.
Scientific Research Applications
Anticancer and Antiangiogenic Properties
Pyridazinones have been recognized as versatile scaffolds with a broad spectrum of biological activities. Specifically, derivatives of pyridazinones have shown significant inhibitory effects on the viability of various human cancer cell lines including liver, breast, and leukemia. Some compounds within this group demonstrated inhibitory activity comparable to standard drugs like methotrexate. Additionally, they exhibited potential as antiangiogenic agents, interfering with proangiogenic cytokines involved in tumor progression, such as TNFα, VEGF, FGFb, and TGFβ, which are crucial for angiogenesis in cancer (Kamble et al., 2015).
Antimicrobial Activities
A series of pyridazinone derivatives have been synthesized and tested for their antibacterial, antifungal, and antimycobacterial activities. Certain compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against strains like E. coli ATCC 35218. This indicates the potential of pyridazinone derivatives as promising antimicrobial agents (Sukuroglu et al., 2012).
Antioxidant Properties
In the realm of antioxidant activities, pyridazinone derivatives have been screened and shown to possess significant radical scavenging activities. For instance, certain compounds displayed remarkable OH radical scavenging activity, surpassing standard antioxidants like ascorbic acid. This suggests their potential role as antioxidants, contributing to the mitigation of oxidative stress (Kamble et al., 2015).
Pharmaceutical Chemistry and Material Sciences
Pyridazinone and its derivatives are also significant in the field of pharmaceutical chemistry and material sciences. They serve as scaffolds for synthesizing various substituted and ring-fused pyridazinone systems, which have implications in drug discovery and development. The versatility in functionalization allows for the creation of a wide array of polyfunctional systems, potentially leading to the discovery of new therapeutic agents (Pattison et al., 2009).
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-14-1-7-17(8-2-14)28-19-18(24-9-11-27-12-10-24)13-23-25(20(19)26)16-5-3-15(22)4-6-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFYLKATXWHPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2563947.png)
![1-(4-Bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2563948.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2563950.png)
![N-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2563951.png)
![1-[(9-Methylpurin-6-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2563955.png)
![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2563957.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2563958.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2563963.png)

![1-[7-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]-4-ethylpiperazine](/img/structure/B2563965.png)

![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)
